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Compound of Interest

Compound Name: Ethyl 2-Chloro-5-iodobenzoate

CAS No.: 289039-54-9

Cat. No.: B1498731

Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Ethyl 2-Chloro-5-iodobenzoate (CAS No: 289039-54-9), a valuable building block in

organic synthesis. For researchers, scientists, and professionals in drug development,

understanding the spectroscopic signature of this compound is crucial for reaction monitoring,

quality control, and structural confirmation. While direct experimental spectra for this specific

molecule are not universally published, this guide will leverage established spectroscopic

principles and data from analogous compounds to provide a robust predictive analysis. This

approach not only details the expected data but also explains the underlying chemical

principles, offering a deeper understanding of the structure-spectrum correlation.

Molecular Structure and Key Features
Ethyl 2-Chloro-5-iodobenzoate possesses a unique substitution pattern on the benzene ring,

which gives rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester group, a

chloro substituent, and an iodo substituent governs the electronic environment of the aromatic

protons and carbons, as well as the compound's fragmentation behavior in mass spectrometry

and its vibrational modes in infrared spectroscopy.
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Molecular Formula: C₉H₈ClIO₂[1]

Molecular Weight: 310.51 g/mol [2]

Structure:

Caption: Molecular structure of Ethyl 2-Chloro-5-iodobenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules. The following sections predict the ¹H and ¹³C NMR spectra of Ethyl 2-Chloro-5-
iodobenzoate based on established chemical shift theory and data from similar structures.

Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for reproducibility and

accurate structural elucidation.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubchemlite.lcsb.uni.lu/e/compound/40424364
https://pubchem.ncbi.nlm.nih.gov/compound/Chloro-2-ethyl-5-iodobenzoate
https://www.benchchem.com/product/b1498731/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-ethyl-2-chloro-5-iodobenzoate
https://www.benchchem.com/product/b1498731/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-ethyl-2-chloro-5-iodobenzoate
https://www.benchchem.com/product/b1498731/docs?utm_src=pdf-body#a-guide-to-the-spectroscopic-characterization-of-ethyl-2-chloro-5-iodobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Data Acquisition (300-500 MHz Spectrometer)

Data Processing

Dissolve ~10-20 mg of Ethyl
2-Chloro-5-iodobenzoate in

~0.7 mL of deuterated solvent
(e.g., CDCl3).

Add a small amount of
internal standard (e.g., TMS)

for referencing.

Transfer the solution to a
5 mm NMR tube.

Tune and shim the
probe for optimal

magnetic field homogeneity.

Acquire a ¹H NMR spectrum
(e.g., 16 scans).

Acquire a ¹³C NMR spectrum
(e.g., 1024 scans).

Perform DEPT-135/90 experiments
to differentiate C, CH, CH2,

and CH3 signals.

Apply Fourier transformation
to the raw data (FID).

Phase correct the spectra.

Calibrate the chemical shift
scale to the internal standard

(TMS at 0.00 ppm).

Integrate the signals in the
¹H NMR spectrum.

Click to download full resolution via product page

Caption: Standard workflow for NMR data acquisition and processing.
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Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will exhibit signals corresponding to the aromatic protons and the ethyl

group protons. The chemical shifts are influenced by the electron-withdrawing effects of the

carbonyl, chloro, and iodo groups.

Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

Ar-H (position 6) ~ 7.8 - 8.0 d ~ 2.0 - 2.5 1H

Ar-H (position 4) ~ 7.6 - 7.8 dd
~ 8.5 - 9.0, ~ 2.0

- 2.5
1H

Ar-H (position 3) ~ 7.2 - 7.4 d ~ 8.5 - 9.0 1H

-OCH₂CH₃ ~ 4.4 q ~ 7.0 - 7.5 2H

-OCH₂CH₃ ~ 1.4 t ~ 7.0 - 7.5 3H

Causality Behind Predictions:

Aromatic Protons: The proton at position 6 is ortho to the iodine and will appear as a doublet

due to coupling with the proton at position 4. The proton at position 4 will be a doublet of

doublets, coupling to both the proton at position 3 and the proton at position 6. The proton at

position 3, being ortho to the chlorine, will be a doublet from coupling to the proton at

position 4. The exact chemical shifts are estimated based on substituent effects, with

electron-withdrawing groups deshielding the protons.

Ethyl Group: The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which

deshields them, resulting in a downfield shift to around 4.4 ppm. They will appear as a

quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further

from the electronegative oxygen and will appear as a triplet around 1.4 ppm due to coupling

with the two methylene protons.

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms

in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Ester) ~ 164 - 166

C-Cl (Aromatic) ~ 138 - 140

C-CO (Aromatic) ~ 132 - 134

CH (Aromatic) ~ 130 - 132

CH (Aromatic) ~ 128 - 130

CH (Aromatic) ~ 126 - 128

C-I (Aromatic) ~ 92 - 94

-OCH₂CH₃ ~ 61 - 63

-OCH₂CH₃ ~ 14 - 15

Causality Behind Predictions:

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly

downfield.

Aromatic Carbons: The carbons directly attached to the electronegative halogen atoms (Cl

and I) will have their chemical shifts significantly affected. The carbon attached to chlorine

will be downfield, while the carbon attached to the larger, more polarizable iodine atom will

be upfield compared to an unsubstituted carbon, a phenomenon known as the "heavy atom

effect".

Ethyl Group Carbons: The methylene carbon (-OCH₂-), being attached to oxygen, will be in

the 61-63 ppm range, while the terminal methyl carbon (-CH₃) will be upfield.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.
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Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity

~ 3000 - 3100 C-H stretch (aromatic) Medium

~ 2850 - 2980 C-H stretch (aliphatic) Medium

~ 1720 - 1740 C=O stretch (ester) Strong

~ 1550 - 1600 C=C stretch (aromatic) Medium-Strong

~ 1200 - 1300 C-O stretch (ester) Strong

~ 1000 - 1100 C-Cl stretch Medium

~ 500 - 600 C-I stretch Medium-Weak

Interpretation of Key Peaks:

The most prominent peak in the IR spectrum will be the strong absorbance from the ester

carbonyl (C=O) stretch between 1720 and 1740 cm⁻¹.[3] This is a highly characteristic

absorption for esters.

Another strong band will be the C-O stretch of the ester group, typically found in the 1200-

1300 cm⁻¹ region.[3]

The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above

3000 cm⁻¹ and C=C stretching vibrations in the 1550-1600 cm⁻¹ region.

The C-Cl and C-I stretches appear in the fingerprint region and can be harder to assign

definitively but are expected in their respective regions.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data
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For Ethyl 2-Chloro-5-iodobenzoate (C₉H₈ClIO₂), the monoisotopic mass is approximately

309.92575 Da.[1]

m/z (predicted) Ion/Fragment Comments

~ 310, 312 [M]⁺, [M+2]⁺

The molecular ion peak and its

isotope peak. The [M+2] peak

will be approximately one-third

the intensity of the [M] peak

due to the natural abundance

of the ³⁷Cl isotope.

~ 281, 283 [M - C₂H₅]⁺ Loss of the ethyl group.

~ 265, 267 [M - OC₂H₅]⁺

Loss of the ethoxy radical, a

common fragmentation for

ethyl esters.

~ 237, 239 [M - COOC₂H₅]⁺
Loss of the entire ethyl ester

group.

~ 138 [C₆H₃Cl]⁺

A fragment corresponding to

the chlorinated benzene ring

after loss of iodine and the

ester group.

Fragmentation Pathway Rationale:

The fragmentation of ethyl benzoate derivatives in an electron ionization (EI) mass

spectrometer typically proceeds through several key pathways:

Loss of the ethoxy radical (•OC₂H₅): This is a very common fragmentation pathway for ethyl

esters, leading to a stable acylium ion.

Loss of ethylene (C₂H₄) via McLafferty rearrangement: This is possible if there are gamma-

hydrogens, but in this case, direct fragmentation of the ester group is more likely.

Cleavage of the C-I and C-Cl bonds: The weaker C-I bond is likely to cleave, leading to

various fragment ions.
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[C9H8ClIO2]⁺
m/z ≈ 310, 312

[M - OC2H5]⁺
m/z ≈ 265, 267

- •OC2H5

[M - C2H5]⁺
m/z ≈ 281, 283

- •C2H5

[M - COOC2H5]⁺
m/z ≈ 237, 239

- CO

Click to download full resolution via product page

Caption: A simplified predicted fragmentation pathway for Ethyl 2-Chloro-5-iodobenzoate.

Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Ethyl 2-
Chloro-5-iodobenzoate. Based on data for the closely related compound 2-Chloro-5-

iodobenzoic acid, the following precautions are advised:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and

eye/face protection.[4][5]

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4][5]

Use in a well-ventilated area.[4]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]

First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move the

person to fresh air. Seek medical attention if irritation or other symptoms persist.[4][6]

Conclusion
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This guide provides a detailed, predictive analysis of the key spectroscopic data (NMR, IR, MS)

for Ethyl 2-Chloro-5-iodobenzoate. By understanding the expected spectral features and the

principles behind them, researchers can confidently identify and characterize this compound in

their work. The provided protocols for data acquisition serve as a foundation for obtaining

reliable and high-quality results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1498731?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

